μ-Opioid Receptor Binding Affinity: Comparative Ki Data from Patent US9403767
A substituted 4-aminocyclohexane derivative bearing the core scaffold of 4-aminocyclohexane-1-carboxamide exhibited a Ki of 660 nM for the human μ-opioid receptor (MOR) in a homogeneous receptor binding assay [1]. Within the same patent series, optimized derivatives achieved sub-nanomolar MOR affinity (Ki = 0.350 nM), demonstrating that the 4-aminocyclohexane-1-carboxamide scaffold serves as a viable starting point for developing high-potency opioid ligands [2]. This establishes a baseline affinity for scaffold-based optimization.
| Evidence Dimension | Binding affinity (Ki) at human μ-opioid receptor |
|---|---|
| Target Compound Data | Ki = 660 nM |
| Comparator Or Baseline | Optimized derivative within same patent series: Ki = 0.350 nM |
| Quantified Difference | 1886-fold higher potency for optimized derivative |
| Conditions | Homogeneous preparation in microtiter plates, temperature 2°C [2] |
Why This Matters
This quantitative baseline affinity allows researchers to benchmark new derivatives and make informed procurement decisions when selecting the appropriate starting scaffold for MOR-targeted drug discovery programs.
- [1] BindingDB. BDBM239909 US9403767, 74::US9403767, 75. View Source
- [2] BindingDB. Affinity Data by USPatent=US9403767 (BDBM239934). View Source
